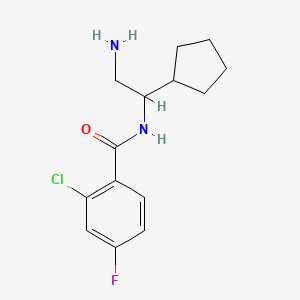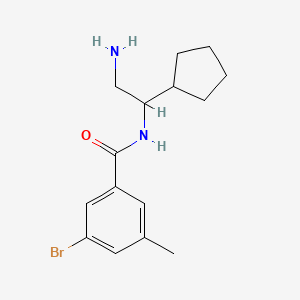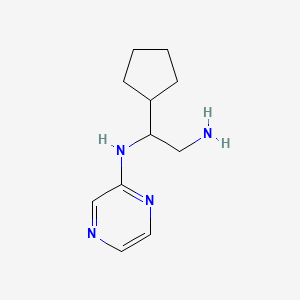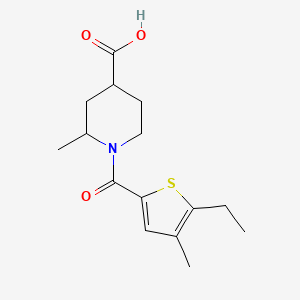![molecular formula C13H16N2O4 B6634042 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPAAM and is a derivative of pyridine.
Mécanisme D'action
The mechanism of action of MPAAM is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate the caspase pathway, which leads to apoptosis.
Biochemical and Physiological Effects
MPAAM has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPAAM in lab experiments is its high yield during synthesis. It is also relatively easy to purify and has good stability. However, one of the limitations of using MPAAM is its high cost, which may limit its use in some research projects.
Orientations Futures
There are several future directions for research on MPAAM. One of the most promising areas of research is in the development of new cancer treatments. MPAAM has shown great potential in this area and further research is needed to fully understand its mechanism of action and to develop more effective treatments. Other areas of research include the development of new anti-inflammatory drugs and the study of MPAAM's effects on other diseases.
Conclusion
In conclusion, 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward and it has been found to have significant biochemical and physiological effects. More research is needed to fully understand its mechanism of action and to develop more effective treatments for diseases such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of MPAAM involves the reaction of 2-methyl-4-pyridinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields MPAAM as a white solid with a high yield.
Applications De Recherche Scientifique
MPAAM has been extensively studied for its potential use in various fields of research. One of the most promising applications of MPAAM is in the field of cancer research. Studies have shown that MPAAM has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-[4-(2-methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-6-10(2-3-14-9)13(18)15-4-5-19-8-11(15)7-12(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPXNWYGJMCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCOCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)

![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)





![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
